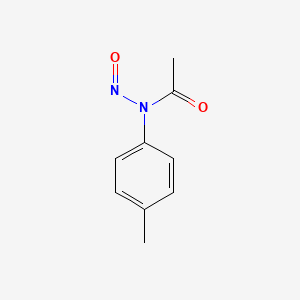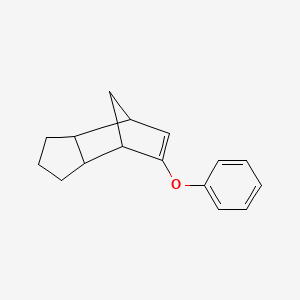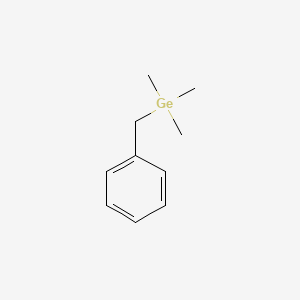
Germane, trimethyl(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, trimethyl(phenylmethyl)- is an organogermanium compound with the molecular formula C10H16Ge and a molecular weight of 208.87 g/mol . This compound is characterized by the presence of a germanium atom bonded to three methyl groups and one phenylmethyl group. It is a member of the organometallic compounds, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of Germane, trimethyl(phenylmethyl)- typically involves the reaction of germanium tetrachloride with phenylmethylmagnesium bromide, followed by the addition of trimethylaluminum. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Germane, trimethyl(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of simpler germanium-containing compounds.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. The major products formed from these reactions vary but often include germanium-containing intermediates and final products.
Scientific Research Applications
Germane, trimethyl(phenylmethyl)- has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research has explored its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Medicine: Studies have investigated its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Germane, trimethyl(phenylmethyl)- involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Germane, trimethyl(phenylmethyl)- can be compared with other organogermanium compounds, such as:
Germane, trimethyl(phenyl)-: Similar in structure but lacks the phenylmethyl group.
Germane, trimethyl(ethyl)-: Contains an ethyl group instead of the phenylmethyl group.
Germane, trimethyl(propyl)-: Contains a propyl group instead of the phenylmethyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of Germane, trimethyl(phenylmethyl)-.
Properties
CAS No. |
2848-62-6 |
|---|---|
Molecular Formula |
C10H16Ge |
Molecular Weight |
208.86 g/mol |
IUPAC Name |
benzyl(trimethyl)germane |
InChI |
InChI=1S/C10H16Ge/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
JBUSLZYXJHQLBM-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


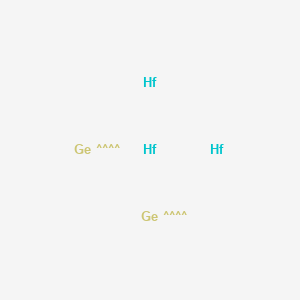
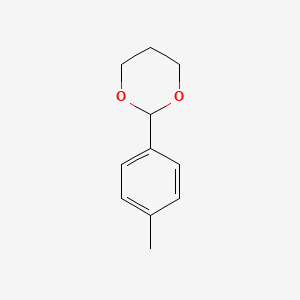
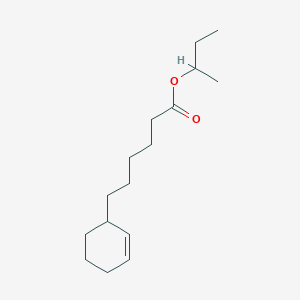


![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
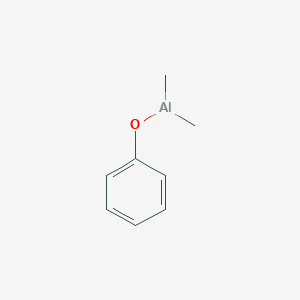
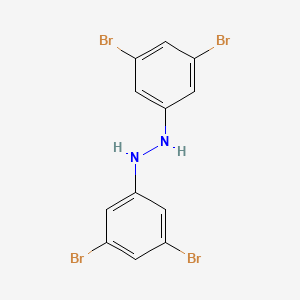

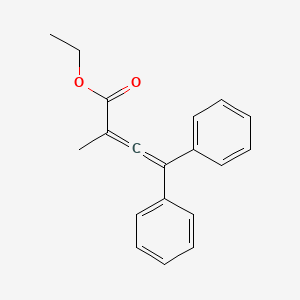
![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
